

# A Comprehensive Technical Guide to 2,4,4-Trimethylpentan-1-ol

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## Compound of Interest

Compound Name: **2,4,4-Trimethylpentan-1-ol**

Cat. No.: **B059085**

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## Abstract

This technical guide provides an in-depth exploration of **2,4,4-trimethylpentan-1-ol**, a branched-chain primary alcohol. It details the compound's chemical identity, including its CAS number and synonyms, while critically distinguishing it from its common isomer, 2,2,4-trimethylpentan-1-ol, to prevent ambiguity in research and application. The document synthesizes key physicochemical properties, outlines a plausible and detailed synthetic pathway, discusses known applications, and provides comprehensive safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a thorough understanding of this specific C8 alcohol.

## Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical research and safety. **2,4,4-Trimethylpentan-1-ol** is an organic compound with a unique structure that dictates its physical and chemical behavior. Its identity is established by several key identifiers.

The Chemical Abstracts Service (CAS) has assigned the number 16325-63-6 to **2,4,4-trimethylpentan-1-ol**.<sup>[1][2][3][4][5]</sup> This identifier is specific to this particular structural isomer.

Table 1: Core Identifiers for **2,4,4-Trimethylpentan-1-ol**

Identifier	Value	Source
IUPAC Name	2,4,4-trimethylpentan-1-ol	<a href="#">[5]</a>
CAS Number	16325-63-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	130.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Synonyms	2,4,4-Trimethyl-1-pentanol; 1-Pentanol, 2,4,4-trimethyl-	<a href="#">[1]</a> <a href="#">[5]</a>
InChI Key	ZNRVRWHPZZOTIE-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[5]</a>
SMILES	CC(CC(C)(C)C)CO	<a href="#">[2]</a> <a href="#">[5]</a>

## Isomeric Distinction: 2,4,4- vs. 2,2,4- Isomer

A common point of confusion arises with the isomer, 2,2,4-trimethylpentan-1-ol. While sharing the same molecular formula, its different structure (with gem-dimethyl groups at the 2-position instead of the 4-position) results in different chemical properties and a distinct CAS number (123-44-4).[\[6\]](#)[\[7\]](#)[\[8\]](#) Researchers must exercise diligence in verifying the CAS number to ensure they are working with the correct compound. For instance, the 2,2,4-isomer is noted for its use as a food additive due to its fruity odor, an application not typically associated with the 2,4,4-isomer.[\[7\]](#)

## Physicochemical Properties

The compound is a colorless liquid under standard conditions.[\[2\]](#) Its branched structure influences its solubility and volatility. The presence of a terminal hydroxyl (-OH) group imparts some polarity, allowing for moderate solubility in water, while the bulky, eight-carbon alkyl chain provides significant hydrophobic character.[\[9\]](#) This dual nature makes it soluble in most organic solvents but limits its miscibility with water.[\[2\]](#)[\[9\]](#)

Table 2: Physicochemical Data for **2,4,4-Trimethylpentan-1-ol**

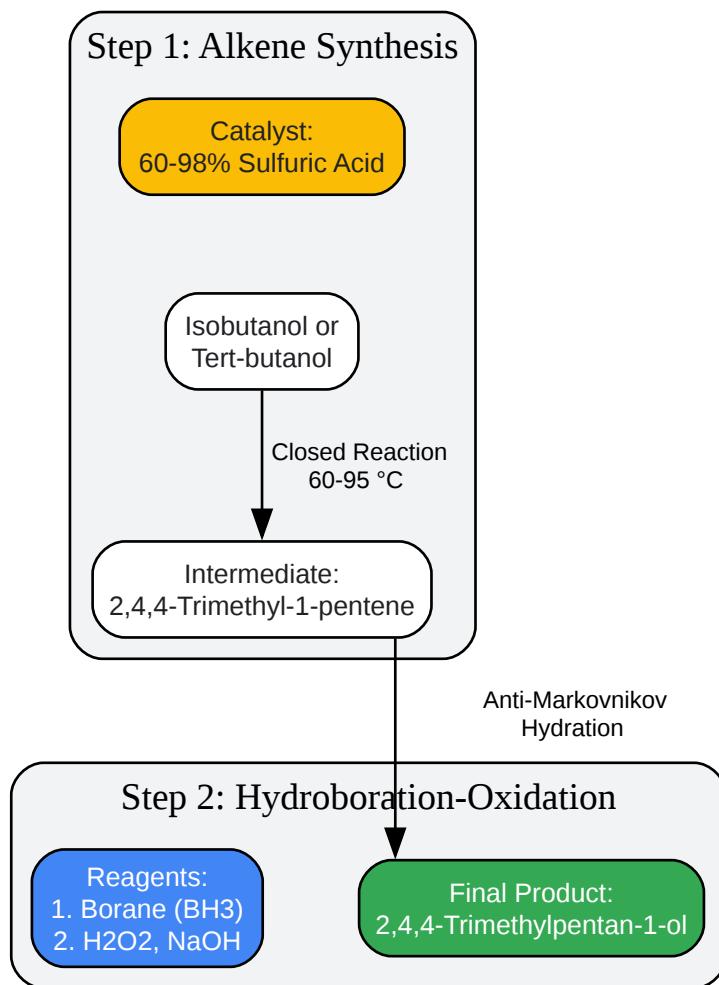
Property	Value	Source
Appearance	Colorless liquid	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O	<a href="#">[5]</a>
Molecular Weight	130.23 g/mol	<a href="#">[5]</a>
GHS Classification	Flammable Liquid, Category 3	<a href="#">[5]</a> <a href="#">[10]</a>
Solubility	Soluble in most organic solvents; moderately soluble in water.	<a href="#">[2]</a> <a href="#">[9]</a>

## Synthesis and Manufacturing

While numerous suppliers offer **2,4,4-trimethylpentan-1-ol**, understanding its synthesis is crucial for process development and impurity profiling. A logical and industrially scalable approach involves a two-step process starting from readily available materials like isobutanol or tert-butanol. This process first creates the alkene intermediate, 2,4,4-trimethyl-1-pentene, followed by its conversion to the target primary alcohol.

## Proposed Synthetic Workflow

The conversion of the alkene to the primary alcohol is best achieved via an anti-Markovnikov hydroboration-oxidation reaction. This choice is deliberate; a direct acid-catalyzed hydration of the alkene would yield the tertiary alcohol, as the carbocation intermediate would rearrange to its most stable form. Hydroboration-oxidation avoids this rearrangement and ensures the hydroxyl group is added to the less substituted carbon, yielding the desired primary alcohol.



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Caption: Proposed two-step synthesis of **2,4,4-trimethylpentan-1-ol**.

## Experimental Protocol: Synthesis

The following protocol is a representative, self-validating methodology for the synthesis outlined above.

Step 1: Synthesis of 2,4,4-Trimethyl-1-pentene (Adapted from patent literature[11])

- Reactor Setup: To a pressure-rated, sealed reactor equipped with magnetic stirring and temperature control, add isobutanol and 60-98% sulfuric acid in a 1:0.5 molar ratio.

- Reaction: Seal the reactor and heat the mixture to 90-95°C with vigorous stirring. Maintain the reaction for 4-5 hours. The closed system is critical to prevent the loss of volatile reactants and products, driving the reaction to a high yield.[11]
- Workup: Cool the reactor to room temperature. Carefully transfer the reaction mixture to a separatory funnel. The organic layer (top layer) contains the product, 2,4,4-trimethyl-1-pentene.
- Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and filter. The product can be used directly in the next step.

#### Step 2: Hydroboration-Oxidation to **2,4,4-Trimethylpentan-1-ol**

- Hydroboration: In a dry, nitrogen-flushed flask, dissolve the 2,4,4-trimethyl-1-pentene from Step 1 in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
- Reagent Addition: Add a 1M solution of borane-THF complex ( $\text{BH}_3 \cdot \text{THF}$ ) dropwise via an addition funnel, maintaining the temperature below 5°C. Stir for 2-3 hours at room temperature after the addition is complete.
- Oxidation: Cool the mixture back to 0°C. Slowly and carefully add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the dropwise addition of 30% hydrogen peroxide ( $\text{H}_2\text{O}_2$ ). Caution: This oxidation is exothermic.
- Workup: After the addition, heat the mixture to 50°C for 1 hour to ensure complete reaction. Cool to room temperature and separate the layers. Extract the aqueous layer with diethyl ether.
- Purification: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent via rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure **2,4,4-Trimethylpentan-1-ol**.

## Applications and Research Interest

The applications for **2,4,4-Trimethylpentan-1-ol** are specialized. Its structure lends it to use as a chemical intermediate in the synthesis of other compounds, such as plasticizers or

surfactants.

One source indicates it may have therapeutic potential as an additive for magnetic resonance imaging (MRI) and notes carcinogenic effects in animal studies (mice and rats) upon inhalation or injection.[\[2\]](#) These claims highlight its relevance in toxicology and advanced medical imaging research, though further investigation into the primary literature is warranted to validate these specific findings.

## Safety, Handling, and Toxicology

Proper handling of **2,4,4-trimethylpentan-1-ol** is essential due to its flammability.

Table 3: GHS Hazard Information

Hazard Code	Description	Class	Source
H226	Flammable liquid and vapor	Flammable Liquid, Cat. 3	<a href="#">[5]</a> <a href="#">[10]</a>

## Safe Handling and Storage Protocol

The following workflow ensures the safe management of this chemical in a laboratory setting.



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Caption: Safe handling workflow for **2,4,4-trimethylpentan-1-ol**.

Protocol Steps:

- Prevention: Keep the compound away from heat, sparks, open flames, and other ignition sources.[\[10\]](#) All containers and receiving equipment must be grounded and bonded to prevent static discharge.[\[10\]](#) Use only non-sparking tools and explosion-proof electrical equipment.[\[10\]](#)

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling.[10]
- Storage: Store containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides. [10]
- First Aid:
  - Skin Contact: If the chemical comes into contact with skin, immediately take off all contaminated clothing and rinse the skin with water or shower.[10]
  - Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes.[10]
- Fire Response: In case of fire, use carbon dioxide (CO<sub>2</sub>), dry chemical, or foam to extinguish.[10]
- Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

## Conclusion

**2,4,4-Trimethylpentan-1-ol** (CAS: 16325-63-6) is a distinct branched C8 alcohol whose utility in research and industry demands precise identification to avoid confusion with its isomers. Its synthesis is achievable through established organic chemistry principles, particularly the hydroboration-oxidation of its corresponding alkene. While its applications are specialized, its primary hazard is flammability, which can be safely managed through adherence to standard laboratory protocols. This guide provides the foundational technical knowledge for scientists and professionals to handle, synthesize, and utilize this compound effectively and safely.

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